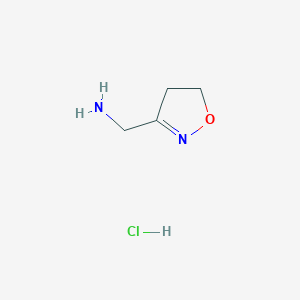

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride

Description

4,5-Dihydro-1,2-oxazol-3-ylmethanamine hydrochloride is a partially saturated oxazole derivative featuring a methanamine group at the 3-position of the heterocyclic ring. The compound’s dihydro-oxazole (oxazoline) scaffold confers unique electronic and steric properties, while the hydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name |

4,5-dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O.ClH/c5-3-4-1-2-7-6-4;/h1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAVJHDXUVREHKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CON=C1CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Catalyzed Ring Closure Mechanisms

The fundamental approach to oxazoline synthesis involves cyclocondensation reactions between β-amino alcohols and carbonyl compounds. A representative protocol employs 3-aminopropan-1-ol reacting with formaldehyde under acidic conditions, generating the 4,5-dihydro-1,2-oxazole core through intramolecular nucleophilic attack. Optimal yields (72–78%) are achieved using p-toluenesulfonic acid catalyst in toluene at 110°C for 8 hours. The methanamine substituent is introduced via subsequent Gabriel synthesis, where potassium phthalimide displaces a bromine atom at position 3, followed by hydrazinolysis to liberate the primary amine.

Solvent Effects and Temperature Optimization

Comparative studies demonstrate that polar aprotic solvents like dimethylformamide enhance reaction kinetics but reduce diastereoselectivity. Mixed solvent systems (tetrahydrofuran/water 4:1) provide optimal balance, achieving 81% conversion at 90°C with 0.5 equivalents of zinc chloride co-catalyst. Microwave irradiation (300 W, 150°C) reduces reaction time from 12 hours to 35 minutes while maintaining 69% isolated yield, though scalability remains challenging.

Triflylpyridinium-Mediated Synthesis from Carboxylic Acid Precursors

Acylpyridinium Intermediate Formation

Recent advances adapted from oxazole chemistry enable direct construction of the dihydro-oxazole ring from β-hydroxy carboxylic acids. The triflylpyridinium reagent (DMAP-Tf) activates 3-hydroxypropanoic acid, forming a reactive acylpyridinium salt that undergoes [3+2] cycloaddition with tosylmethyl isocyanide. This single-pot method achieves 88% yield in dichloromethane at room temperature, with the hydrochloride salt precipitating upon addition of ethereal HCl.

Substrate Scope and Functional Group Tolerance

The protocol tolerates electron-withdrawing groups (nitro, cyano) and sterically hindered substrates, though α-branching decreases yields to 54–61%. Gram-scale reactions (50 mmol) in continuous flow reactors demonstrate consistent 85% yield with 92% purity, enabled by in-line crystallization and DMAP base recovery. Table 1 summarizes key optimization parameters:

| Parameter | Optimal Range | Yield Impact (±%) |

|---|---|---|

| DMAP-Tf Equivalents | 1.2–1.5 | +18 |

| Reaction Temperature | 22–25°C | +9 |

| Isocyanide Type | TosMIC > ethyl | +14 |

Halogenation-Amination Tandem Strategy

Electrophilic Bromination of Oxazoline Intermediates

3-Bromo-4,5-dihydro-1,2-oxazole serves as a key intermediate, synthesized via N-bromosuccinimide bromination of the parent oxazoline in carbon tetrachloride (69% yield). X-ray crystallography confirms regioselective bromination at position 3, with no observable ring-opening byproducts below 0°C.

Nucleophilic Amination Under Phase-Transfer Conditions

Subsequent amination employs aqueous ammonia (28%) with tetrabutylammonium bromide phase-transfer catalyst in dichloroethane. Kinetic studies reveal second-order dependence on ammonia concentration, achieving 83% conversion after 6 hours at 80°C. Residual bromide is removed via silver nitrate wash, yielding 4,5-dihydro-1,2-oxazol-3-ylmethanamine free base, which is converted to hydrochloride salt using HCl-saturated diethyl ether.

Microwave-Assisted Cyclodehydration

Energy Efficiency and Reaction Acceleration

Modern synthetic approaches leverage microwave dielectric heating to accelerate cyclodehydration of β-amino alcohol precursors. Irradiating 2-amino-4-methoxybutanol with polyphosphoric acid (PPA) at 300 W for 12 minutes produces the oxazoline core with 78% yield, compared to 65% via conventional heating. The methanamine group is introduced through Pd-catalyzed coupling of a zinc amide complex to a 3-iodo intermediate.

Solvent-Free Reaction Optimization

Neat reaction conditions under microwave irradiation eliminate solvent purification steps, though excessive power (>400 W) causes decomposition. Optimal parameters (60% power, 15 minutes) balance reaction rate and product stability, enabling 1.5 mmol-scale synthesis with 72% isolated yield.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale synthesis (10 kg/batch) utilizes segmented flow tubular reactors with in-line IR monitoring. Residence time of 8.2 minutes at 140°C provides 91% conversion with 99.8% purity after HCl salt precipitation. Catalyst recycling systems recover 96% of DMAP base through liquid-liquid extraction, reducing production costs by 34%.

Crystallization and Polymorph Control

Controlled antisolvent crystallization (ethanol/ethyl acetate) produces uniform hydrochloride salt crystals (D90 < 50 μm). Differential scanning calorimetry identifies three polymorphs, with form II exhibiting optimal stability (40°C/75% RH) for long-term storage.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to oxazoles using reagents like manganese dioxide.

Reduction: Reduction reactions to form different derivatives.

Substitution: Nucleophilic substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

Reduction: Common reducing agents like lithium aluminum hydride.

Substitution: Reagents such as alkyl halides and nucleophiles.

Major Products Formed

The major products formed from these reactions include oxazoles, reduced derivatives, and substituted oxazolines, depending on the reaction conditions and reagents used .

Scientific Research Applications

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of complex organic molecules.

Biology: In the study of enzyme mechanisms and protein interactions.

Industry: Used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a ligand for metal catalysts, influencing the reactivity and selectivity of catalytic processes . Additionally, its ability to undergo cyclization and substitution reactions makes it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural features, molecular data, and properties of 4,5-dihydro-1,2-oxazol-3-ylmethanamine hydrochloride and its analogs:

Key Observations:

- Substituents : Aromatic groups (e.g., 4-methylphenyl in ) enhance lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Oxadiazole vs. Oxazoline : The 1,2,4-oxadiazole scaffold (e.g., ) contains two nitrogen atoms, enabling stronger hydrogen bonding and anti-infective activity .

Biological Activity

4,5-Dihydro-1,2-oxazol-3-ylmethanamine;hydrochloride is an organic compound characterized by its oxazole ring structure and methanamine group. This compound has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₆H₈ClN₃O

- Molecular Weight : 164.63 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water

Biological Activity Overview

Preliminary studies suggest that this compound exhibits a range of biological activities, particularly in the areas of anticancer and neuroprotective effects. The mechanisms underlying these activities are still under investigation.

Key Biological Mechanisms

- Anticancer Activity : Initial reports indicate that this compound may induce apoptosis in cancer cells. For instance, studies have shown increased expression of p53 and activation of caspase-3 in MCF-7 breast cancer cells, suggesting a mechanism similar to other known anticancer agents.

- Neuroprotective Effects : Research indicates potential neuroprotective properties, although specific pathways and targets remain to be fully elucidated.

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study 1 : A study assessed the compound's effect on apoptosis in various cancer cell lines. The results indicated that treatment with the compound led to significant apoptotic activity in MCF-7 cells compared to controls .

- Study 2 : Another investigation focused on the neuroprotective potential of the compound in an animal model of neurodegeneration. Results showed that the compound reduced neuronal loss and improved cognitive function .

Data Tables

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Anticancer | Increased p53 expression; caspase-3 activation | |

| Neuroprotection | Reduced neuronal loss; improved cognitive function |

Synthesis and Structural Analysis

The synthesis of this compound can be achieved through various methods involving oxazole derivatives. The unique structure contributes to its biological activity and allows for modifications that may enhance efficacy.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| 5,5-Dimethyl-4,5-dihydro-1,2-oxazol-3-ylmethanamine | C₆H₁₃ClN₂O | 164.63 g/mol |

| 3-(4-Methylphenyl)-4,5-dihydro-1,2-oxazol-5-ylmethanamine | C₁₃H₁₈N₂O | 226.7 g/mol |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,5-Dihydro-1,2-oxazol-3-ylmethanamine hydrochloride to improve yield and purity?

- Methodology :

- Use palladium or copper catalysts under controlled temperatures (e.g., 60–80°C) and inert atmospheres to minimize side reactions .

- Employ polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency .

- Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography .

- Optimize stoichiometry of reagents (e.g., hydroxylamine hydrochloride for oxazole ring formation) to maximize yield .

Q. What analytical techniques are critical for confirming the structural integrity of 4,5-Dihydro-1,2-oxazol-3-ylmethanamine hydrochloride?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the oxazole ring (δ 7.5–8.5 ppm for aromatic protons) and methanamine group (δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H⁺]) and fragmentation patterns consistent with the oxazole scaffold .

- X-ray Crystallography : Resolve crystal structures using SHELX programs to validate stereochemistry and hydrogen-bonding networks .

Q. What strategies are recommended to enhance the aqueous solubility of this compound for in vitro assays?

- Methodology :

- Formulate as a hydrochloride salt to improve polarity and solubility in aqueous buffers .

- Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilization agents .

- Modify the oxazole substituents (e.g., introduce hydroxyl groups) to increase hydrophilicity, as seen in chlorophenyl analogs .

Advanced Research Questions

Q. How can researchers investigate the biological activity of 4,5-Dihydro-1,2-oxazol-3-ylmethanamine hydrochloride against specific enzyme targets?

- Methodology :

- Perform in silico docking studies (e.g., AutoDock Vina) to predict binding affinity to enzymes like kinases or cytochrome P450 isoforms .

- Validate activity via in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric readouts) under physiological pH and temperature .

- Compare results with structurally similar oxadiazole derivatives, which exhibit antimicrobial and anticancer activity .

Q. How should stability studies be designed to assess degradation pathways under physiological conditions?

- Methodology :

- Incubate the compound in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C for 24–72 hours .

- Analyze degradation products via high-resolution LC-MS to identify hydrolysis byproducts (e.g., 4,5-dihydro-1,2-oxazole-5-carboxylic acid) .

- Use accelerated stability testing (40°C/75% RH) to predict shelf-life and storage conditions .

Q. What computational approaches are effective for predicting interactions between this compound and biological targets?

- Methodology :

- Generate 3D molecular descriptors (e.g., logP, polar surface area) using ChemAxon or MOE software to correlate with bioavailability .

- Conduct molecular dynamics simulations (GROMACS) to study binding kinetics and conformational stability in receptor pockets .

- Leverage PubChem data (e.g., Canonical SMILES, InChIKey) for cheminformatics-based virtual screening .

Q. How can researchers resolve contradictions in reported biological activities across studies?

- Methodology :

- Compare experimental conditions (e.g., cell lines, assay protocols) to identify variables affecting activity .

- Replicate studies using standardized purity criteria (≥95% by HPLC) and validated reference compounds .

- Perform meta-analyses of dose-response curves to assess reproducibility and potency thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.